1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and two phenyl groups attached to the pyrrole ring, making it a highly substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole can be synthesized through various chemical reactions. One common method involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another approach involves the reaction of 2,5-hexanedione with methylamine in an aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The phenyl groups at the 2,5-positions extend the molecular conjugation and lock the conformation, while the phenyl groups at the 3,4-positions with a twisted conformation prevent close packing and are helpful for aggregated emission . This unique structure allows the compound to exhibit specific chemical and biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole: A simpler derivative with three methyl groups and no phenyl groups.
3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Contains an ethyl group in addition to three methyl groups.
3,5-Diphenyl-1H-pyrazole: A related compound with a pyrazole ring and two phenyl groups.
Uniqueness
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is unique due to its highly substituted structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
23894-46-4 |
---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1,2,5-trimethyl-3,4-diphenylpyrrole |
InChI |
InChI=1S/C19H19N/c1-14-18(16-10-6-4-7-11-16)19(15(2)20(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3 |
InChI Key |
PSXVQINDYGDWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.